REACTION_CXSMILES
|
C(N)C[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.[BH3-]C#[N:19].[Na+].C1C[O:24][CH2:23][CH2:22]1.CO>>[CH:10]1([NH:19][C:3]2[CH:4]=[CH:5][C:6]([O:24][CH2:23][CH3:22])=[CH:7][CH:8]=2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
121 mg
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)N
|
Name
|
THF MeOH
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken for 24 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC1=CC=C(C=C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |